molecular formula C13H16N6O2 B2497755 3,7-Dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione CAS No. 1014010-27-5

3,7-Dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione

Cat. No. B2497755
CAS RN: 1014010-27-5
M. Wt: 288.311
InChI Key: TWANOKXPLZDJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione, also known as DMTP, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. PDEs are essential enzymes that regulate the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), in the body. DMTP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism of Action

3,7-Dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione exerts its pharmacological effects by selectively inhibiting PDE enzymes, particularly PDE4 and PDE5. PDE4 and PDE5 are involved in the degradation of cAMP and cGMP, respectively, which are important second messengers in various signaling pathways. By inhibiting PDE4 and PDE5, this compound increases the levels of cAMP and cGMP, leading to downstream effects such as the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in the regulation of various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell proliferation and induction of apoptosis
- Reduction of pro-inflammatory cytokine and chemokine production
- Improvement of cardiac function and reduction of myocardial ischemia-reperfusion injury
- Modulation of immune cell function
- Enhancement of insulin secretion and glucose uptake
- Improvement of erectile dysfunction

Advantages and Limitations for Lab Experiments

3,7-Dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for PDE4 and PDE5. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3,7-Dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione, including:
- Investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and infectious diseases
- Development of more potent and selective PDE inhibitors based on the structure of this compound
- Elucidation of the signaling pathways and molecular targets involved in the pharmacological effects of this compound
- Optimization of the synthesis and formulation of this compound for clinical use
- Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.

Synthesis Methods

3,7-Dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3,4,5-trimethylpyrazole-1-carboxylic acid with 3-methylxanthine, followed by the reduction of the resulting intermediate to obtain this compound. The purity of this compound can be further improved by recrystallization and column chromatography.

Scientific Research Applications

3,7-Dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.

properties

IUPAC Name

3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-6-7(2)16-19(8(6)3)12-14-10-9(17(12)4)11(20)15-13(21)18(10)5/h1-5H3,(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWANOKXPLZDJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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